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Kinase Target IC50 Value Experimental Context

BTK (Primary Target) 6.8 nM [1] In vitro kinase assay

BMX 6 nM [1] In vitro kinase assay

TEC 48 nM [1] In vitro kinase assay

TXK 92 nM [1] In vitro kinase assay

BLK 0.3 μM [1] In vitro kinase assay

ERBB4 0.77 μM [1] In vitro kinase assay

EGFR 3.02 μM [1] In vitro kinase assay

JAK3 5.52 μM [1] In vitro kinase assay

ERBB2 (HER2) 7.31 μM [1] In vitro kinase assay

Experimental Protocols for Key Data

The IC50 values in the table were primarily generated through standardized in vitro kinase assays [2] [3].

The following workflow outlines the general process for these core experiments:
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General workflow for in vitro kinase assays used to determine IC50 values.

Compound Preparation: Tirabrutinib is dissolved in DMSO to create a high-concentration stock
solution, which is then serially diluted in an assay buffer to achieve a range of final test concentrations

(e.g., from nanomolar to micromolar), with a typical final DMSO concentration of 1% [2] [3].
Kinase Reaction: The diluted compound is pre-incubated with a purified kinase solution (e.g., BTK)

for a set time (e.g., 30-60 minutes) at room temperature. The kinase reaction is then initiated by
adding a substrate/ATP/metal cation solution. The reaction proceeds for a defined period (1 to 5

hours), with ATP concentrations typically set at the Km value for each specific kinase [2] [3].
Signal Detection & Data Analysis: Kinase activity is measured using a mobility shift assay (MSA) or

a fluorescence-based assay (e.g., Z'-Lyte). The percent inhibition at each compound concentration is
calculated, and a log-concentration-response curve is fitted using a four-parameter logistic equation

to determine the IC50 value [2] [3].

Mechanism of Action and Selectivity

Tirabrutinib is an irreversible inhibitor that forms a covalent bond with the cysteine-481 residue in the

BTK kinase domain, providing sustained target inhibition [4]. Its high selectivity is a key feature

differentiating it from first-generation BTK inhibitors like ibrutinib.
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Kinase Selectivity Profiling: Large-scale biochemical profiling (KINOMEscan) against a panel of

hundreds of kinases showed that tirabrutinib, at a concentration of 300 nM, bound predominantly to
kinases sharing a homologous cysteine residue (BTK, BMX, TEC, TXK, etc.), demonstrating a highly

selective profile [2] [3].
Cellular Selectivity: In human peripheral blood mononuclear cell (PBMC) assays, tirabrutinib
potently inhibited B-cell activation (induced by anti-IgM) while showing minimal effects on T-cell
activation (induced by anti-CD3/CD28), confirming its cellular selectivity for B-cell receptor signaling

over other pathways [2] [3].

Downstream Signaling and Anti-Tumor Mechanism

In ABC-DLBCL models, tirabrutinib's inhibition of BTK disrupts key survival and proliferation signals,

demonstrating its on-target mechanism of action.
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Tirabrutinib inhibits BTK to block multiple downstream pro-survival pathways.

Phosphoproteomics: Analysis in ABC-DLBCL cell lines revealed that tirabrutinib treatment caused
significant downregulation of phosphorylation in proteins within the ERK and AKT signaling
pathways, both critical for cell growth and survival [2] [3].
Transcriptomics: Gene expression analysis further showed that tirabrutinib reduced signatures of

IRF4, a transcription factor downstream of NF-κB that is essential for the survival of certain B-cell
lymphomas [2] [3].

Key Differentiating Factors from Other BTK Inhibitors

Superior Selectivity vs. Ibrutinib: Direct comparisons show tirabrutinib has a cleaner kinase

profile than the first-generation inhibitor ibrutinib, which potently inhibits other kinases like ERBB2 and
ERBB4, linked to adverse effects like atrial fibrillation [2] [5] [3].

Inactivation Kinetics: A detailed biochemical study using inactivation efficiency (kinact/Ki) as a
metric reported a value of 2.4 ± 0.6 × 10⁴ M⁻¹s⁻¹ for tirabrutinib against BTK, highlighting subtle but

potentially clinically relevant differences in potency and selectivity among irreversible BTK inhibitors
[4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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